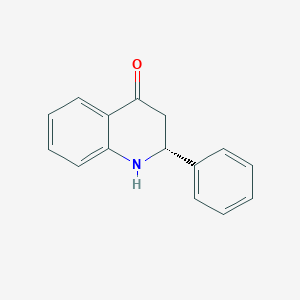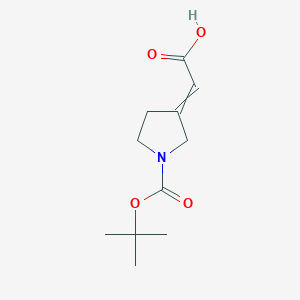![molecular formula C12H15N5 B11880320 N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11880320.png)
N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine is a compound belonging to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring. Imidazopyridines are known for their diverse biological activities and are used in various pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with appropriate reagents. One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides . These intermediates can then be further reacted with other reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or iodine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of 2-methylimidazo[1,2-a]pyridine with bromine can yield 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide .
Wissenschaftliche Forschungsanwendungen
N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. For example, some imidazopyridine derivatives have been shown to inhibit enzymes such as phosphatidylinositol-3-kinases (PI3K), which play a role in cell proliferation and survival . The compound may also interact with other cellular targets, leading to its observed biological effects.
Eigenschaften
Molekularformel |
C12H15N5 |
|---|---|
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C12H15N5/c1-9-10(8-15-12-13-5-6-14-12)17-7-3-2-4-11(17)16-9/h2-4,7H,5-6,8H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
UDKXMEUMOGKINY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=CC=CC2=N1)CNC3=NCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline](/img/structure/B11880269.png)
![9-Fluoro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880277.png)


![4-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11880329.png)



![7-(Hydroxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880336.png)
![6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880339.png)
![Imidazo[1,2-a]pyridine-3-acetic acid, 6-chloro-2,3-dihydro-2-oxo-](/img/structure/B11880345.png)
